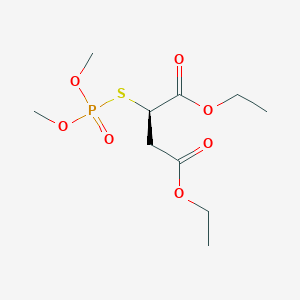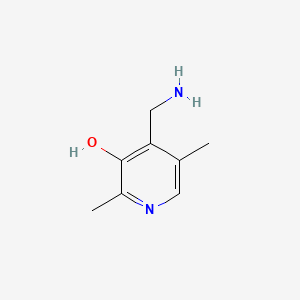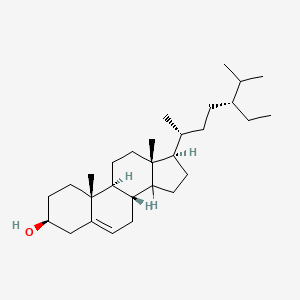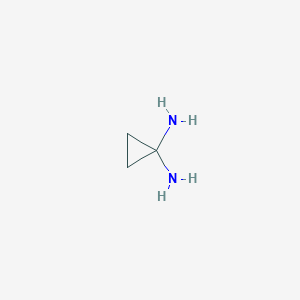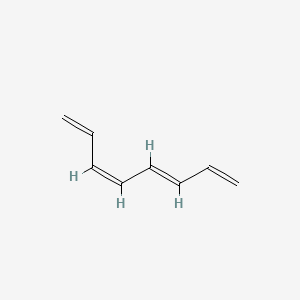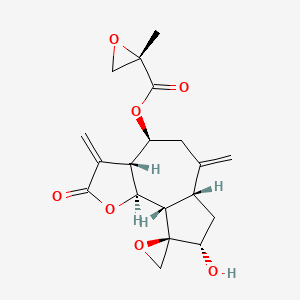
Repin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Repin is a natural product found in Rhaponticum repens, Centaurea scabiosa, and Centaurea solstitialis with data available.
科学的研究の応用
REPIN Diversity and Evolution
REPINs are characterized by their repetitive nature and palindromic sequences, forming part of a larger mobile genetic element. These elements, consisting of two REP sequences in inverted orientation separated by a spacer region, are thought to exploit the transposase encoded by REP-Associated tYrosine Transposases (RAYTs). The complementarity between REPIN ends suggests their capability to form hairpin structures in single-stranded DNA or RNA, contributing to their mobility and functional diversity within bacterial genomes (Bertels & Rainey, 2011).
Impact on Bacterial Genomes
The evolution of REPINs as quasispecies within bacterial genomes highlights their role in genomic variation and adaptation. These elements replicate and mutate, with estimated duplication rates suggesting a balance between REPIN population survival and the reduction of mutational load for the host genome. This delicate balance underscores the evolutionary pressure on REPINs to maintain genomic integrity while contributing to genetic diversity (Bertels, Gokhale, & Traulsen, 2017).
REPINs as Genomic Symbionts
Recent research posits that REPINs form facultative symbiotic relationships with bacterial genomes. This perspective arises from their distribution patterns, persistence times, and population biology, which are indicative of living organisms. The symbiotic relationship is further supported by the observation of REPIN population size fluctuations correlating with available genome space, suggesting a mutualistic interaction between REPINs and their bacterial hosts (Bertels & Rainey, 2021).
特性
製品名 |
Repin |
|---|---|
分子式 |
C19H22O7 |
分子量 |
362.4 g/mol |
IUPAC名 |
[(3aR,4S,6aR,8S,9R,9aS,9bS)-8-hydroxy-3,6-dimethylidene-2-oxospiro[3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-9,2'-oxirane]-4-yl] (2S)-2-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C19H22O7/c1-8-4-11(25-17(22)18(3)6-23-18)13-9(2)16(21)26-15(13)14-10(8)5-12(20)19(14)7-24-19/h10-15,20H,1-2,4-7H2,3H3/t10-,11-,12-,13+,14-,15-,18-,19+/m0/s1 |
InChIキー |
HQZJODBJOBTCPI-BQPPTCRNSA-N |
異性体SMILES |
C[C@]1(CO1)C(=O)O[C@H]2CC(=C)[C@@H]3C[C@@H]([C@@]4([C@@H]3[C@@H]5[C@@H]2C(=C)C(=O)O5)CO4)O |
正規SMILES |
CC1(CO1)C(=O)OC2CC(=C)C3CC(C4(C3C5C2C(=C)C(=O)O5)CO4)O |
同義語 |
repin |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



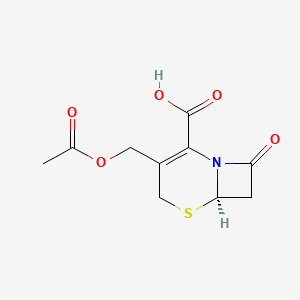
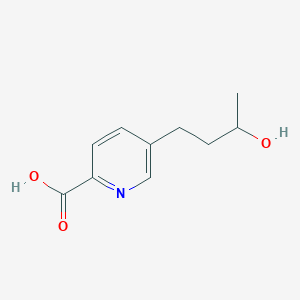
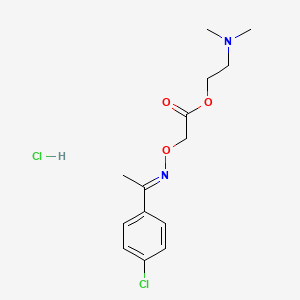
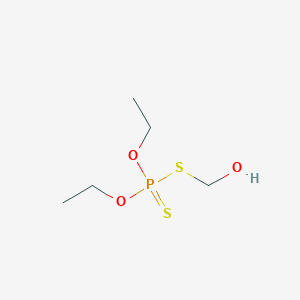
![2-[(2R,3S,4S,5R)-6-[(1R)-1-[(2S,5R,7S,8R)-2-[(2R,5S)-5-[(2R)-3-[(5S)-4,5-dimethoxy-6-methyloxan-2-yl]oxy-5-[(3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]-5-methyloxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-2-hydroxy-4,5-dimethoxy-3-methyloxan-2-yl]acetic acid](/img/structure/B1254709.png)
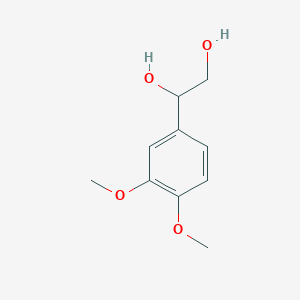
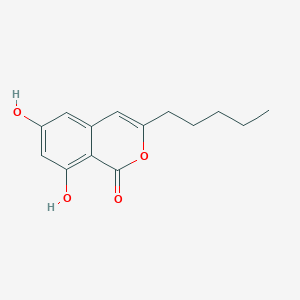
![5-Amino-6-[6-amino-2-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4-dihydroxycyclohexyl]oxy-2-(aminomethyl)oxane-3,4-diol](/img/structure/B1254716.png)
![(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3R,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol](/img/structure/B1254718.png)
